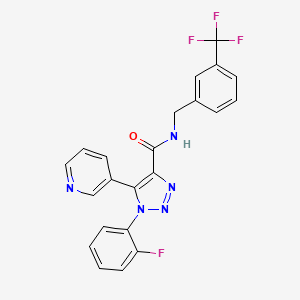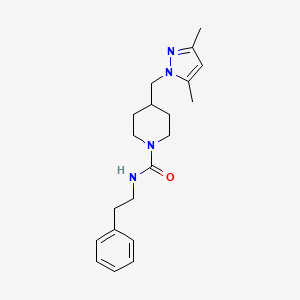
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid” is a pyrazole derivative . Pyrazole derivatives are a very important class of molecules because of their wide range of applications in various fields . They are associated with different biological activities, such as antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, anti-tubercular activities . They are also used as a herbicide, fungicide, and insecticide .
Synthesis Analysis
The synthesis of a similar compound, “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid”, was carried out by stirring a mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-aminobenzoic acid in acetonitrile at room temperature for 6 days . Another compound, “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole” was prepared through nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as base .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid”, was established on the basis of NMR spectroscopy (1H, 13C), MS data, and elemental analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid”, include a melting point of 210-212°C (CH3CN). The IR spectrum shows peaks at 3260 (s, NH), 3140, 3100, 3040, 3000, 2840, 2700, 2620, 1700 (s, C=O), 1600 (s, C=C), 1550 (s, C=N), 1420 (s, C-N), 1260 (s, -C-OH), 1150 (s) .
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Pyrazole derivatives, including our compound, have demonstrated promising antimycobacterial properties . Researchers have explored their potential as agents against tuberculosis and other mycobacterial infections. Further studies could focus on optimizing the compound’s structure for enhanced efficacy.
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Pyrazole-based compounds exhibit anti-inflammatory activity . Investigating the specific mechanisms by which our compound modulates inflammation could lead to novel therapeutic strategies.
Anticancer Potential
The compound’s phenylpiperidine moiety suggests potential anticancer activity. Researchers have observed similar pyrazole derivatives exhibiting cytotoxic effects against cancer cells . Investigating its impact on specific cancer types and elucidating its mode of action would be valuable.
Antimicrobial and Antibacterial Properties
Pyrazoles have been studied as antimicrobial and antibacterial agents . Our compound’s unique structure warrants further exploration in this context. Investigating its spectrum of activity, minimum inhibitory concentrations, and potential mechanisms of action could provide valuable insights.
Herbicidal and Fungicidal Applications
Beyond their biological activities, pyrazoles find use as herbicides and fungicides . Our compound’s phenylpiperidine scaffold might contribute to such applications. Researchers could explore its effectiveness in controlling pests and plant pathogens.
Organic Synthesis Precursor
Pyrazoles serve as versatile building blocks in organic synthesis. Our compound, with its oxazolinic precursor functionality, could be employed for synthesizing more complex molecules . Investigating its reactivity and compatibility with various reaction conditions would be essential.
Propiedades
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16-14-17(2)24(22-16)15-19-9-12-23(13-10-19)20(25)21-11-8-18-6-4-3-5-7-18/h3-7,14,19H,8-13,15H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBISRPGOMSPOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)
![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)

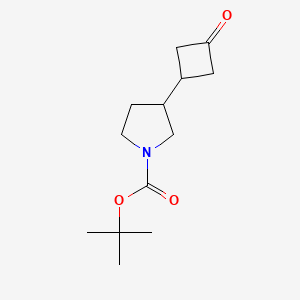
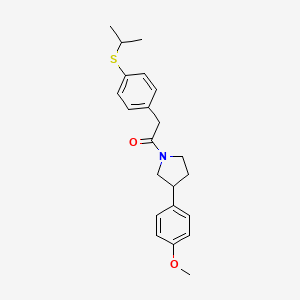
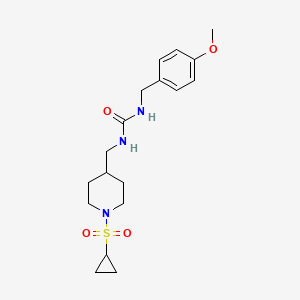
![4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde](/img/structure/B2546345.png)
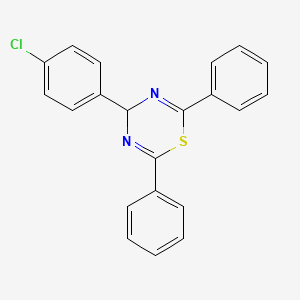
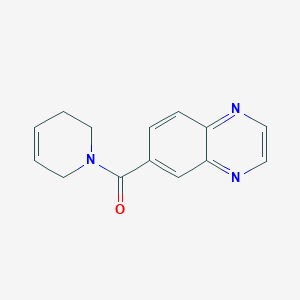
![7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2546350.png)
